molecular formula C14H15NO2S2 B1425010 ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate CAS No. 1333824-44-4

ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate

Cat. No. B1425010
M. Wt: 293.4 g/mol
InChI Key: ICJATMXRHASUFZ-UHFFFAOYSA-N
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Description

The compound you mentioned contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of DNA and is used in many pharmaceuticals and drugs .


Synthesis Analysis

Pyrrole can be synthesized using several methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The fifth member of the ring is a nitrogen atom .


Chemical Reactions Analysis

Pyrrole is known to undergo several chemical reactions. It can act as a nucleophile with electrophiles attacking the α-carbon atoms, which are adjacent to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrrole, it is a colorless volatile liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have explored the synthesis of various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, indicating the potential for diverse structural analogs of the compound . For instance, the Curtius rearrangement of 2-acylazido-3(1H-pyrrol-1-yl)thieno[2,3-b]pyridines led to the formation of complex pyrrolopyrazinones, showcasing the compound's utility in synthetic organic chemistry (Kaigorodova et al., 2004).

Heterocyclic Chemistry

  • The compound has been utilized in the synthesis of new fused pyrazines, highlighting its role in developing heterocyclic compounds with potential applications in pharmaceuticals and material science (El-Kashef et al., 2000).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of thieno[2,3-b]pyrroles, which are structurally similar to the compound , have been synthesized and analyzed for their potential applications. For example, reactions of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid led to the formation of thieno[2,3-b]pyrrole-2-carboxylic acids, which may have implications in drug discovery (Grozav et al., 2019).

Photophysical Properties

  • The photophysical properties of related compounds, such as 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, have been investigated, suggesting potential applications in material science and optoelectronics (Ershov et al., 2019).

Safety And Hazards

The safety and hazards of a compound also depend on its specific structure. For pyrrole, it is known to be harmful if swallowed, inhaled, or comes in contact with the skin .

Future Directions

Pyrrole and its derivatives continue to be a subject of research due to their wide range of biological activities. Researchers are exploring this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

ethyl 2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-2-17-14(16)12-10-5-8-18-9-11(10)19-13(12)15-6-3-4-7-15/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJATMXRHASUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCSC2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate
Reactant of Route 3
ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate
Reactant of Route 4
ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate
Reactant of Route 5
ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate
Reactant of Route 6
ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate

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